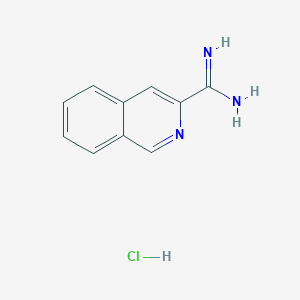

Isoquinoline-3-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

isoquinoline-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;/h1-6H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCAGIJSBQEATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676619 | |

| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-42-5 | |

| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Isoquinoline-3-carboximidamide hydrochloride" chemical structure and properties

Technical Monograph: Isoquinoline-3-carboximidamide Hydrochloride

Part 1: Chemical Identity & Structural Pharmacophore

Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a critical bicyclic aromatic scaffold used extensively in medicinal chemistry, specifically as a P1 arginine mimetic in the design of serine protease inhibitors.

Unlike flexible aliphatic arginine side chains, this molecule offers a rigid, planar geometry. This rigidity minimizes the entropic penalty upon binding to an enzyme's active site, making it a highly efficient "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, uPA).

Structural Analysis

The molecule consists of an isoquinoline ring fused with a highly basic amidine group at the 3-position.

-

The Amidine Group (

): At physiological pH (7.4), this group is fully protonated ( -

The Isoquinoline Scaffold: Provides a hydrophobic surface for

-stacking interactions with aromatic residues (e.g., Trp215 in Factor Xa) and restricts the conformational space of the inhibitor.

Part 2: Physicochemical Properties

The following data characterizes the hydrochloride salt form, which is the standard stable solid for research applications.

| Property | Data | Note |

| IUPAC Name | Isoquinoline-3-carboximidamide hydrochloride | |

| CAS Number | 1179362-42-5 | Specific to HCl salt |

| Molecular Formula | (Free base: | |

| Molecular Weight | 207.66 g/mol | Free base MW: 171.20 |

| Solubility | Water (>50 mM), DMSO, Methanol | Highly soluble due to ionic character |

| Acidity ( | Protonation occurs first at the amidine | |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Melting Point | > 220°C (Decomposition) | Typical for amidine salts |

Part 3: Synthetic Architecture

The synthesis of Isoquinoline-3-carboximidamide HCl typically follows the Pinner Reaction pathway, converting a nitrile precursor into an imidate ester, followed by ammonolysis. This method avoids harsh conditions that could degrade the isoquinoline ring.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the Pinner method. The transformation proceeds through an unstable imidate intermediate which is immediately converted to the stable amidine salt.

Detailed Synthetic Protocol

-

Imidate Formation: Dissolve 3-cyanoisoquinoline in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at room temperature for 12–24 hours. The imidate hydrochloride usually precipitates or is isolated by solvent evaporation.

-

Ammonolysis: Resuspend the imidate intermediate in anhydrous ethanol. Treat with excess anhydrous ammonia (gas or solution in methanol/ethanol). Stir for 24 hours.

-

Purification: The product precipitates as the hydrochloride salt. Recrystallize from ethanol/ether to remove ammonium chloride byproducts.

Part 4: Biological Mechanism of Action

The primary utility of this compound is its ability to inhibit Trypsin-like Serine Proteases . These enzymes share a highly conserved active site mechanism but differ in their specificity pockets (S1, S2, S3).

Mechanism: The S1 Pocket Anchor

The S1 pocket of trypsin-like proteases contains a negatively charged Aspartate residue (Asp189 in chymotrypsin numbering) at its base.

-

Electrostatic Steering: The positively charged amidine group is attracted to the electronegative active site.

-

Salt Bridge Formation: A bidentate hydrogen bond/salt bridge forms between the amidine nitrogens and the carboxylate oxygens of Asp189.

-

Lock-and-Key: The planar isoquinoline ring fits snugly into the hydrophobic cleft, displacing water molecules and stabilizing the complex.

Pharmacophore Interaction Diagram

Figure 2: Mechanistic binding mode. The amidine moiety serves as the primary anchor (P1 residue), mimicking the arginine side chain of the natural substrate.

Part 5: Experimental Protocols

Protocol A: Enzymatic Inhibition Assay ( Determination)

Objective: Determine the inhibition constant (

Materials:

-

Enzyme: Human Factor Xa (0.5 nM final concentration).

-

Substrate: Chromogenic substrate S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Detection: Microplate reader (Absorbance at 405 nm).

Methodology:

-

Preparation: Prepare serial dilutions of the inhibitor (Isoquinoline-3-carboximidamide HCl) in the assay buffer (Range: 0.1 nM to 100 µM).

-

Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor dilution in a 96-well plate. Incubate for 15 minutes at 25°C to reach equilibrium.

-

Initiation: Add 20 µL of chromogenic substrate (

concentration). -

Measurement: Monitor the release of p-nitroaniline (pNA) kinetically at 405 nm for 10 minutes.

-

Analysis: Plot initial velocity (

) vs. inhibitor concentration (

Validation Criteria:

-

Z-Factor: Must be > 0.5 for assay reliability.

-

Control: Use a known inhibitor (e.g., Rivaroxaban or Benzamidine) as a positive control.

References

-

Lead Sciences. (n.d.). Isoquinoline-3-carboximidamide hydrochloride Product Data. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Amidines (Pinner Reaction). Retrieved from [Link]

- Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Arginine Mimetics in Serine Protease Inhibitors. (General reference for amidine pharmacophore mechanics).

-

PubChem. (2025).[1] Isoquinoline-3-carboxamide (Related Amide Structure & Properties). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Isoquinoline-3-Carboximidamide Hydrochloride and its Derivatives in Modern Drug Discovery

This guide provides an in-depth technical exploration of Isoquinoline-3-carboximidamide hydrochloride, a representative of the broader isoquinoline class of compounds. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with significant therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and therapeutic potential of this important chemical family.

The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

Historically, isoquinolines were first isolated from coal tar in 1885.[1] Many naturally occurring alkaloids, such as papaverine and berberine, feature the isoquinoline core and have been used in traditional medicine for centuries.[2][4] Modern medicinal chemistry has expanded upon this natural diversity, creating a vast library of synthetic isoquinoline derivatives with tailored biological activities. These compounds are utilized in the manufacturing of anesthetics, antihypertensive agents, and vasodilators, among other therapeutic agents.[4][5]

Physicochemical Properties

Isoquinoline itself is a colorless, hygroscopic solid with a low solubility in water but good solubility in common organic solvents and dilute acids.[1] As a weak base (pKa of 5.14), it readily forms salts, such as the hydrochloride salt, upon treatment with strong acids like HCl.[1] This property is crucial for pharmaceutical development, as salt formation can significantly improve the solubility and bioavailability of a drug candidate. The chemical properties of isoquinoline derivatives can be finely tuned by the addition of various substituents to the ring system, which can alter the molecule's electron density, lipophilicity, and steric profile, thereby influencing its biological activity.[2]

Synthesis of Isoquinoline Derivatives: Established and Novel Methodologies

The synthesis of the isoquinoline core and its derivatives is well-established in organic chemistry, with several named reactions providing reliable routes to this scaffold.

Classical Synthetic Routes

-

Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines. It involves the cyclization of a β-phenylethylamine that has been acylated, using a Lewis acid such as phosphoryl chloride or phosphorus pentoxide. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[1][4]

-

Pictet-Spengler Reaction: This reaction forms a 1,2,3,4-tetrahydroisoquinoline through the acid-catalyzed cyclization of an imine generated from the reaction of an arylethanamine with an aldehyde.[4][6] The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions.[4]

-

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinoline itself, utilizing the reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[1]

Modern Synthetic Approaches

Recent advancements in synthetic methodology have provided more efficient and versatile routes to isoquinoline derivatives. For instance, palladium-catalyzed aminocarbonylation reactions have been developed for the selective synthesis of isoquinoline-1-carboxamides.[7] These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Illustrative Synthetic Workflow: General Synthesis of 1-Methyl-3,4-dihydroisoquinolines

The following workflow provides a generalized, step-by-step methodology for the synthesis of 1-methyl-3,4-dihydroisoquinolines, a common intermediate in the preparation of more complex isoquinoline derivatives.

Caption: Generalized workflow for the synthesis of 1-methyl-3,4-dihydroisoquinolines.

Mechanism of Action and Therapeutic Applications

The biological activity of isoquinoline derivatives is diverse and depends heavily on their substitution patterns. Several key mechanisms of action have been identified, leading to a wide range of therapeutic applications.

Anticancer Activity

Isoquinoline-based compounds have emerged as promising anticancer agents, with their antiproliferative effects attributed to various mechanisms.[8] These include the inhibition of key signaling pathways such as PI3K/Akt/mTOR, induction of apoptosis and cell cycle arrest, and disruption of microtubule polymerization.[8]

One of the most significant areas of research for isoquinoline derivatives in oncology is the inhibition of DNA repair pathways. Cancer cells often have defects in these pathways, making them more reliant on alternative repair mechanisms for survival.[9] Small molecule inhibitors targeting these remaining pathways can induce synthetic lethality, selectively killing cancer cells while sparing normal cells.[9][10][11] For example, inhibitors of poly(ADP-ribose) polymerase (PARP) have shown significant clinical success in treating cancers with BRCA1/2 mutations.[10][12] The isoquinoline scaffold is being actively explored for the development of novel inhibitors of various DNA damage response (DDR) proteins.

Caption: Mechanism of action of isoquinoline-based DNA Damage Response (DDR) inhibitors.

Antimicrobial Properties

Certain isoquinoline derivatives, such as berberine, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[2] Their proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential metabolic processes.[2][13] The development of novel isoquinoline-based antimicrobial agents is a promising strategy to combat the growing threat of antibiotic resistance.[14]

Central Nervous System (CNS) Applications

The rigid structure of the isoquinoline scaffold allows for precise interactions with receptors and enzymes in the central nervous system. This has led to the development of isoquinoline derivatives with potent anti-Alzheimer effects and other activities that alleviate CNS dysfunctions.[3][8]

Experimental Protocols and Data Analysis

The evaluation of novel isoquinoline derivatives requires a suite of well-defined experimental protocols to characterize their biological activity and physicochemical properties.

In Vitro Assays

-

Antiproliferative Activity: The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Antimicrobial Susceptibility Testing: The disc diffusion method and the determination of the minimum inhibitory concentration (MIC) are standard techniques to evaluate the antibacterial and antifungal activities of new compounds.

-

Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as those in the DNA repair pathway, enzyme inhibition assays are crucial to determine the potency and selectivity of the inhibitor.

Physicochemical Property Determination

| Property | Method | Importance |

| Solubility | Kinetic or thermodynamic solubility assays | Crucial for bioavailability and formulation development. |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Influences cell permeability and metabolic stability. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state at physiological pH, affecting solubility and target binding. |

Conclusion and Future Directions

Isoquinoline-3-carboximidamide hydrochloride and its derivatives represent a versatile and pharmacologically significant class of compounds. The rich history of isoquinolines in both natural products and synthetic drugs underscores the enduring importance of this scaffold in medicinal chemistry. Future research will likely focus on the development of highly selective and potent isoquinoline derivatives targeting novel biological pathways, particularly in the areas of oncology and infectious diseases. The continued exploration of innovative synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of isoquinoline-based therapeutics.

References

-

Wikipedia. Isoquinoline. Retrieved from [Link]

-

Ladds, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. Retrieved from [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Dexter, D. L., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 48(5), 1242-1247. Retrieved from [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Retrieved from [Link]

-

PubChem. Isoquinolin-3-yl carboxamides and preparation and use thereof - Patent US-11548872-B2. Retrieved from [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

-

Pilie, P. G., et al. (2019). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Nature Reviews Clinical Oncology, 16(1), 44-64. Retrieved from [Link]

-

Cancer, N. A. R. (2025). Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors. NAR Cancer. Retrieved from [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Retrieved from [Link]

-

Sanna, D., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2349. Retrieved from [Link]

-

Frontiers. DNA Repair Pathways in Cancer Therapy and Resistance. Retrieved from [Link]

- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

Terent'ev, A. O., et al. (2023). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 28(5), 2345. Retrieved from [Link]

-

AACR Journals. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies. Retrieved from [Link]

-

ResearchGate. (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Retrieved from [Link]

-

Kollár, L., et al. (2023). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 28(10), 4125. Retrieved from [Link]

-

OncLive. (2016, December 2). DNA Repair Defects Emerge as a New Category for Anticancer Therapies. Retrieved from [Link]

- Li, B., et al. (2004). Synthesis, Characterization and Biological Activities of N-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(8), 1759-1762.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 6. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 12. onclive.com [onclive.com]

- 13. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

Navigating the Physicochemical Landscape of Isoquinoline-3-carboximidamide hydrochloride: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Novel Scaffold

For researchers and drug development professionals, understanding the fundamental physical properties of a novel chemical entity is a critical first step in the journey from discovery to clinical application. Isoquinoline-3-carboximidamide hydrochloride, a molecule featuring the privileged isoquinoline scaffold, presents significant interest. The isoquinoline core is a structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The addition of a carboximidamide group at the 3-position introduces a strongly basic functionality, which, when salified with hydrochloric acid, is anticipated to significantly influence its physicochemical behavior, particularly its solubility and melting point.

This technical guide provides a comprehensive overview of the expected physical properties of Isoquinoline-3-carboximidamide hydrochloride. In the absence of extensive published data for this specific molecule, this document leverages established principles of medicinal chemistry and analytical science to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility and melting point, empowering researchers to generate reliable data for their drug development programs.

Anticipated Physical Properties: An Expert Assessment

The conversion of a basic organic molecule into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties.[2] Based on the structure of Isoquinoline-3-carboximidamide hydrochloride, we can infer a likely profile for its key physical characteristics.

Solubility Profile

The presence of the hydrochloride salt is expected to render Isoquinoline-3-carboximidamide hydrochloride highly soluble in aqueous media.[2] The protonated amidinium ion will readily engage in favorable ion-dipole interactions with water molecules. In contrast, the parent free base, isoquinoline, is only sparingly soluble in water.[3][4] The solubility in organic solvents is likely to be lower than in aqueous solutions, particularly in non-polar solvents. However, some solubility in polar organic solvents like ethanol and methanol can be anticipated.[5]

A summary of the expected solubility profile is presented below:

| Solvent System | Expected Solubility | Rationale |

| Water | High | Formation of a hydrophilic salt that readily hydrates. |

| Phosphate-Buffered Saline (PBS) | High | The compound is expected to remain ionized and well-solvated. |

| Ethanol | Moderate to High | The polarity of ethanol should facilitate the dissolution of the salt. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of solvating the ionic compound. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its broad solubilizing power. |

| Dichloromethane (DCM) | Low | A non-polar organic solvent, unlikely to effectively solvate the ionic salt. |

| Hexanes | Very Low | A non-polar hydrocarbon solvent, incompatible with the polar, ionic nature of the compound. |

Melting Point Characteristics

As a crystalline solid, Isoquinoline-3-carboximidamide hydrochloride is expected to exhibit a distinct melting point. Generally, salts have significantly higher melting points than their corresponding free bases due to the strong ionic forces within the crystal lattice. For comparison, the melting point of the parent isoquinoline is approximately 26-28 °C.[6] The hydrochloride salt of a similar heterocyclic structure is anticipated to have a much higher and sharper melting point, likely in the range of 150-250°C. A sharp melting range (typically < 2°C) is indicative of high purity.

Experimental Determination of Physical Properties: A Practical Guide

To move beyond theoretical predictions, rigorous experimental determination of solubility and melting point is essential. The following protocols are designed to provide accurate and reproducible data.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a measure of the true saturation point of a compound in a given solvent.[7]

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of Isoquinoline-3-carboximidamide hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its equilibrium solubility.

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

For high-throughput screening in early drug discovery, kinetic solubility assessment by nephelometry offers a rapid alternative to the shake-flask method.[8] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

-

Compound Stock Preparation: Prepare a high-concentration stock solution of Isoquinoline-3-carboximidamide hydrochloride in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).

-

Precipitation and Measurement: The addition of the DMSO stock to the aqueous buffer will induce precipitation in wells where the concentration exceeds the kinetic solubility. Measure the turbidity (light scattering) of each well using a plate-based nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Protocol 3: Melting Point Determination (Capillary Method)

The capillary melting point method is a straightforward and widely used technique to determine the melting range of a crystalline solid.[9][10]

Methodology:

-

Sample Preparation: Finely powder a small amount of dry Isoquinoline-3-carboximidamide hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[11]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid phase has completely melted (T2). The melting range is reported as T1-T2.

Caption: Workflow for capillary melting point determination.

Protocol 4: Advanced Thermal Analysis (Differential Scanning Calorimetry - DSC)

For a more detailed and quantitative analysis of thermal transitions, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[12][13]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Isoquinoline-3-carboximidamide hydrochloride into a DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument will record the heat flow as a function of temperature.

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Conclusion: Building a Foundation for Success

The physicochemical properties of Isoquinoline-3-carboximidamide hydrochloride, particularly its solubility and melting point, are foundational parameters that will guide its development pathway. While theoretical assessment provides a valuable starting point, the rigorous experimental determination of these properties using the protocols outlined in this guide is indispensable. By generating high-quality, reliable data, researchers can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of this promising compound towards its therapeutic potential.

References

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. American Chemical Society - ACS Figshare. [Link]

-

Preparation and Properties of Isoquinoline. [Link]

-

Isoquinoline. Wikipedia. [Link]

-

ISOQUINOLINE. Ataman Kimya. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Purification of organic hydrochloride salt?. ResearchGate. [Link]

-

Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. [Link]

-

SOP for Melting Point Apparatus. Pharmaguideline. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

-

04 SOP Melting Point Apparatus | PDF. Scribd. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Synthetic approaches for quinoline and isoquinoline. ResearchGate. [Link]

-

solubility of inorganic salts in organic solvents!!. Sciencemadness Discussion Board. [Link]

-

Differential scanning calorimetry. CureFFI.org. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Hydrochloric acid. Wikipedia. [Link]

-

SOP for Melting point Apparatus. PharmaJia. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. hitachi-hightech.com [hitachi-hightech.com]

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in the edifice of medicinal chemistry and drug discovery. First isolated from coal tar in 1885, this privileged structure is the backbone of a vast and diverse family of natural alkaloids and synthetic analogs that exhibit a remarkable breadth of biological activities.[1][2][3][4][5][6] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline derivatives have consistently provided a rich source of therapeutic agents and lead compounds.[1][2][3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[1][2][4][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[1][2][4][6]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of isoquinoline derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][4]

-

Induction of Apoptosis: Many isoquinoline alkaloids, including berberine and sanguinarine, are potent inducers of apoptosis.[2][7] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, this can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, the key executioners of apoptosis.[7][8] Sanguinarine, for instance, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to the downregulation of Bcl-2 and c-FLIP.[8]

-

Cell Cycle Arrest: Isoquinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G2/M or G0/G1 phases.[2] This prevents cancer cells from dividing and propagating.

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[9][10][11] Berberine has been extensively studied for its ability to inhibit this pathway, leading to the suppression of tumor growth.[9][10][11] It can upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and inhibit the phosphorylation of key downstream effectors like Akt and mTOR.[11]

Signaling Pathway Diagram: Isoquinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

B. Experimental Workflow: Evaluating Anticancer Activity

A robust and reproducible experimental workflow is crucial for assessing the anticancer potential of isoquinoline derivatives.

Experimental Workflow Diagram: Anticancer Drug Screening

Caption: A typical workflow for evaluating the anticancer activity of isoquinoline derivatives.

Detailed Experimental Protocols:

-

MTT Assay for Cell Viability and Cytotoxicity:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

-

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14][15]

-

Protocol:

-

Cell Treatment: Treat cells with the isoquinoline derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

-

-

Western Blot Analysis of Apoptosis-Related Proteins:

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

-

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Quantitative Data Summary: Anticancer Activity of Berberine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [16] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [16] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [16] |

| HeLa | Cervical Cancer | 245.18 ± 17.33 | [16] |

| HT-29 | Colon Cancer | 52.37 ± 3.45 | [16] |

| T47D | Breast Cancer | 25 | [17] |

| MCF-7 (another study) | Breast Cancer | 25 | [17] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoquinoline derivatives, both natural and synthetic, have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][8][18][19]

A. Mechanism of Action: Disrupting Microbial Integrity and Function

The antimicrobial mechanisms of isoquinoline alkaloids are diverse and can include:

-

Inhibition of Cell Division: Compounds like berberine can interfere with bacterial cell division by inhibiting the formation of the FtsZ ring, a crucial component of the bacterial cytoskeleton.

-

DNA Intercalation: Some isoquinoline derivatives can intercalate into bacterial DNA, thereby inhibiting DNA replication and transcription.

-

Membrane Disruption: These compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

B. Experimental Protocol: Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used and standardized qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Detailed Experimental Protocol: Kirby-Bauer Disk Diffusion Test

-

Prepare Inoculum: Prepare a bacterial suspension in sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Apply Antimicrobial Disks: Place paper disks impregnated with a known concentration of the isoquinoline derivative onto the agar surface.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Quantitative Data Summary: Antimicrobial Activity of Palmatine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Palmatine | Staphylococcus aureus | 125 | [20] |

| 9-O-butylpalmatine | Staphylococcus aureus | 2 | [20] |

| Palmatine | Escherichia coli | 2048-16384 | [21] |

| Palmatine Derivative 1c | Helicobacter pylori (MTZ-resistant) | 4-16 | [22] |

III. Neuroprotective Effects: Shielding the Nervous System from Damage

Several isoquinoline derivatives, particularly tetrahydroisoquinolines, have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][23][24][25][26][27]

A. Mechanism of Action: Counteracting Oxidative Stress and Neuroinflammation

The neuroprotective effects of isoquinoline derivatives are often linked to their ability to:

-

Reduce Oxidative Stress: These compounds can scavenge free radicals and reduce the production of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[23][25][26] Tetrahydropalmatine, for example, can increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[20]

-

Modulate Signaling Pathways: They can modulate various signaling pathways involved in neuronal survival and inflammation. For instance, some derivatives can activate the Nrf2-KEAP1 pathway, a key regulator of the cellular antioxidant response.[28]

-

Inhibit Monoamine Oxidase (MAO): Certain tetrahydroisoquinoline derivatives can inhibit MAO, an enzyme that degrades neurotransmitters like dopamine.[27] This action can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[27]

Signaling Pathway Diagram: Neuroprotective Mechanisms of Isoquinoline Derivatives

Caption: Key neuroprotective mechanisms of isoquinoline derivatives.

B. Experimental Protocol: Assessing Neuroprotective Activity in Vitro

A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cells and evaluating the protective effect of the test compound.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Induce Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Compound Treatment: Co-treat the cells with the isoquinoline derivative at various concentrations.

-

Assess Cell Viability: After the treatment period, assess cell viability using the MTT assay as described previously.

-

Measure ROS Levels: Quantify the intracellular levels of reactive oxygen species using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Protocol:

-

Load the treated cells with DCFH-DA.

-

Incubate for 30 minutes in the dark.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

IV. Antiviral Activity: A Promising Frontier in Infectious Disease Research

Several isoquinoline alkaloids have demonstrated potent antiviral activity against a range of viruses, including RNA and DNA viruses.[1][22][29][30][31]

A. Mechanism of Action: Interfering with the Viral Life Cycle

The antiviral mechanisms of isoquinoline derivatives can target various stages of the viral life cycle:[22]

-

Inhibition of Viral Entry: Some compounds can block the attachment or fusion of the virus to the host cell.[22]

-

Inhibition of Viral Replication: They can interfere with the replication of the viral genome by inhibiting viral polymerases or other essential enzymes.[22]

-

Inhibition of Protein Synthesis: Emetine, for example, has been shown to inhibit the translation of viral proteins, thereby halting the production of new viral particles.[29][31]

-

Modulation of Host Signaling Pathways: Some isoquinoline alkaloids can modulate host cell signaling pathways that are crucial for viral replication, such as the NF-κB and MAPK pathways.[30]

B. Experimental Protocol: Evaluating Antiviral Efficacy

A standard method to evaluate the in vitro antiviral activity of a compound is the plaque reduction assay.

Detailed Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the isoquinoline derivative to the infected cells.

-

Overlay: After a short incubation period, overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the half-maximal effective concentration (EC50).

Quantitative Data Summary: Antiviral Activity of Emetine against SARS-CoV-2

| Parameter | Value | Reference |

| EC50 | 0.147 nM | [32] |

| CC50 | 1603.8 nM | [32] |

| Selectivity Index (SI) | 10910.4 | [32] |

| EC50 (another study) | 0.46 µM | [33] |

| EC50 (another study) | 0.007 µM | [33] |

V. Conclusion: A Privileged Scaffold with a Bright Future

The isoquinoline scaffold continues to be a remarkably fruitful source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action and broad spectrum of activities, spanning from anticancer and antimicrobial to neuroprotective and antiviral, underscore the importance of this chemical class in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic utility of novel isoquinoline derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, the rational design and development of next-generation isoquinoline-based drugs hold immense promise for addressing a wide range of human diseases.

References

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). International Journal of Molecular Sciences, 22(3), 1349. [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022. (2023). Natural Product Reports, 40(10), 1739-1781. [Link]

-

An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Natural and synthetic isoquinoline derivatives with antimicrobial activity. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1255-1267. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Medicinal Chemistry, 28(27), 5566-5606. [Link]

-

Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy. (2021). Cancers, 13(11), 2635. [Link]

-

Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-3. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2022). Antioxidants, 11(11), 2245. [Link]

-

Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. (2023). Antioxidants, 12(10), 1856. [Link]

-

Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. (2015). Iranian Journal of Basic Medical Sciences, 18(4), 336-343. [Link]

-

Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. (2015). Indian Journal of Pharmaceutical Sciences, 77(2), 196-201. [Link]

-

Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling. (2019). Frontiers in Oncology, 9, 324. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2023). Molecules, 28(3), 1364. [Link]

-

Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. (2020). Antioxidants, 9(9), 808. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3008. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules, 28(12), 4797. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry, 64, 483-494. [Link]

-

Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells. (2020). Pharmaceutical Biology, 58(1), 1021-1031. [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13268-13295. [Link]

-

Emetine as an antiviral agent suppresses SARS-CoV-2 replication by inhibitinginteraction of viral mRNAwith eIF4E: An in vitro study. (2020). bioRxiv. [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 6, 2026, from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 6, 2026, from [Link]

-

Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. (2023). Frontiers in Microbiology, 14, 1189441. [Link]

-

Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature Metabolism, 4(6), 651-662. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123. [Link]

-

Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (2021). Journal of Fungi, 7(11), 934. [Link]

-

New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021). Journal of Clinical Medicine, 10(6), 1162. [Link]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). International Journal of Molecular Sciences, 25(23), 14002. [Link]

-

Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL. (2008). Journal of Cellular Biochemistry, 104(3), 895-908. [Link]

-

Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells. (2020). Pharmaceutical Biology, 58(1), 1021-1031. [Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2020). Current Organic Chemistry, 24(12), 1335-1360. [Link]

-

Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Retrieved February 6, 2026, from [Link]

-

Apoptosis. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

-

Emetine as an antiviral agent suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. (2020). ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. (2020). Molecules, 25(6), 1352. [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved February 6, 2026, from [Link]

-

Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c. (2024). International Journal of Molecular Sciences, 25(3), 1461. [Link]

-

The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. (2025). Journal of Neurochemistry. [Link]

-

Sanguinarine, a Benzophenanthridine Alkaloid, Induces Apoptosis in MDA-MB-231 Human Breast Carcinoma Cell. (2008). Breast Care, 3(4), 271-276. [Link]

-

Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. (2022). ACS Pharmacology & Translational Science, 5(6), 421-432. [Link]

-

Alkaloids as potential antivirals. A comprehensive review. (2023). Phytomedicine, 110, 154625. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2023). OUCI. [Link]

-

Sanguinarine induces the activation of caspases 9, 3, and the release... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. biologi.ub.ac.id [biologi.ub.ac.id]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 22. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 30. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines | MDPI [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. youtube.com [youtube.com]

Review of Isoquinoline Alkaloids in Medicinal Chemistry: A Technical Guide

Executive Summary

Isoquinoline alkaloids (IQs) represent one of the most chemically diverse and pharmacologically active classes of plant secondary metabolites. Derived primarily from the aromatic amino acids tyrosine and phenylalanine, this scaffold forms the structural backbone of over 2,500 natural products. In modern medicinal chemistry, the isoquinoline pharmacophore remains a privileged structure, yielding therapeutics for analgesia, hypertension, and increasingly, metabolic disorders and cancer.

This technical guide provides a rigorous analysis of the IQ class, moving from structural classification and structure-activity relationships (SAR) to detailed synthetic protocols and mechanistic signaling pathways.

Structural Classification & Biosynthetic Logic

The structural diversity of isoquinoline alkaloids arises from the enzymatic condensation of dopamine (or its derivatives) with an aldehyde substrate. This "chemical logic" allows for a systematic classification based on the nature of the aldehyde fragment and subsequent cyclization patterns.

Table 1: Major Classes of Isoquinoline Alkaloids

| Class | Core Scaffold Features | Representative Compounds | Primary Pharmacological Target |

| Benzylisoquinolines | Simple 1-benzyl substituent; flexible rotation around C1-C1'. | Papaverine, Reticuline | PDE10A inhibition (Vasodilation) |

| Protoberberines | Tetracyclic system with a quaternary nitrogen (berberine bridge). | Berberine, Palmatine | AMPK activation, DNA Topoisomerase |

| Benzophenanthridines | Fully aromatic, planar tetracyclic system. | Sanguinarine, Chelerythrine | PKC inhibition, DNA intercalation |

| Bisbenzylisoquinolines | Dimeric structure linked by ether bridges; high molecular weight. | Tetrandrine, Cepharanthine | L-type/T-type Ca²⁺ channels, P-gp inhibition |

| Morphinans | Rigid pentacyclic structure with a T-shape. | Morphine, Codeine | Mu-opioid receptor (Agonist) |

| Aporphines | Tetracyclic, often with a twisted biphenyl system. | Boldine, Apomorphine | Dopamine receptors (D1/D2) |

Pharmacological Mechanisms & Signaling Pathways[2][3]

Berberine: Metabolic & Oncological Modulation

Berberine (BBR) is unique among IQs due to its ability to modulate energy homeostasis. Unlike direct receptor ligands, BBR acts as a metabolic master switch.

-

AMPK Activation: BBR inhibits mitochondrial Complex I, increasing the AMP/ATP ratio. This allosterically activates AMP-activated protein kinase (AMPK), leading to increased glucose uptake (GLUT4 translocation) and fatty acid oxidation.

-

LDLR Stabilization: BBR stabilizes Low-Density Lipoprotein Receptor (LDLR) mRNA by downregulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a distinct mechanism from statins.

Figure 1: Dual mechanism of Berberine in metabolic regulation and lipid homeostasis.

Tetrandrine: Calcium Channel Blockade & MDR Reversal

Tetrandrine, a bisbenzylisoquinoline, functions as a non-selective calcium channel blocker. It binds to the benzothiazepine site on the α1-subunit of L-type calcium channels.[1] Crucially, it also reverses Multidrug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), preventing the efflux of chemotherapeutic agents.

Figure 2: Tetrandrine's pharmacological action on vascular tone and cancer drug resistance.

Synthetic Methodologies: The Bischler-Napieralski Reaction

While modern catalysis offers new routes, the Bischler-Napieralski reaction remains the industrial standard for synthesizing the dihydroisoquinoline core. It involves the cyclodehydration of a

Reaction Mechanism

The reaction proceeds via an imidoyl chloride intermediate. The electron-rich aromatic ring attacks the electrophilic carbon of the imidoyl group (electrophilic aromatic substitution), followed by re-aromatization.

Detailed Experimental Protocol: Synthesis of Papaverine Analog

Target: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline (Papaverine precursor).

Reagents:

-

Substrate:

-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (1.0 equiv) -

Condensing Agent: Phosphorus oxychloride (

)[2] -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Reducing Agent (Optional for THIQ): Sodium Borohydride (

)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate (10 mmol) in anhydrous DCM (50 mL). Maintain an inert atmosphere (

or Ar). -

Cyclization:

-

Cool the solution to 0°C.

-

Add

(30 mmol, 3.0 equiv) dropwise to control the exotherm. -

Note: For unreactive substrates,

in refluxing toluene/xylene may be required. -

Heat the mixture to reflux (40°C for DCM) and stir for 4–6 hours. Monitor by TLC (disappearance of amide).

-

-

Work-up (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess solvent/

under reduced pressure (rotary evaporator). -

Dissolve the residue in cold methanol (20 mL).

-

Basification: Slowly pour the mixture into ice-cold saturated

or

-

-

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Validation Criteria:

-

1H NMR: Diagnostic shift of the C1-proton (if reduced) or appearance of the C=N imine signal (~8.0-8.5 ppm) for the dihydroisoquinoline.

-

Yield: Typical yields range from 70–90% for electron-rich substrates.

Clinical Landscape & Future Perspectives

The translation of isoquinoline alkaloids from traditional medicine to FDA-approved drugs has been highly successful.

Table 2: Selected Isoquinoline-Based Drugs & Candidates

| Drug Name | Origin/Class | Indication | Status |

| Morphine | Opium / Morphinan | Severe Pain | FDA Approved |

| Galantamine | Galanthus / Amaryllidaceae | Alzheimer's Disease (AChE Inhibitor) | FDA Approved |

| Papaverine | Papaver / Benzylisoquinoline | Vasospasms (Smooth muscle relaxant) | FDA Approved |

| Berberine | Coptis / Protoberberine | Hyperlipidemia, Diabetes | Dietary Supp.[3] (USA) / Rx (China) |

| Tetrandrine | Stephania / Bisbenzylisoquinoline | Hypertension, Silicosis | Rx (China) / Phase II (Cancer) |

| Noscapine | Opium / Phthalideisoquinoline | Antitussive, Anticancer (Tubulin binding) | FDA Approved (Cough) / Trials (Onc) |

Future Directions

-

Nanotechnology Delivery: The poor oral bioavailability of Berberine (<5%) is a major hurdle. Current research focuses on phytosomes and lipid-based nanocarriers to enhance absorption and target mitochondrial delivery.

-

Hybrid Molecules: Synthesizing "chimera" drugs, such as Berberine-Metformin hybrids, to synergistically target metabolic pathways.

-

Neurodegeneration: Targeting the Sigma-1 receptor with isoquinoline derivatives offers new hope for neuroprotective therapies in Parkinson's and ALS.

References

-

Classification & Pharmacology: Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. Link

-

Anticancer Mechanisms: Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids. PubMed. Link

-

Berberine SAR: A comprehensive compendium of berberine: sources, chemistry, and pharmacological activities. ResearchGate. Link

-

Tetrandrine Mechanism: Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells. PubMed. Link

-

Synthetic Protocol (Bischler-Napieralski): A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines.[3][4][5][6] ACS Publications. Link

-

Pictet-Spengler Reaction: The Pictet-Spengler Reaction: A Technical Guide. BenchChem.[7] Link

-

Clinical Applications: Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH. Link

Sources

- 1. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Isoquinoline-3-carboximidamide Hydrochloride: A Technical Guide to a Privileged Scaffold with Therapeutic Potential

Introduction: The Promise of the Isoquinoline Core

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural and synthetic compounds with diverse and potent pharmacological activities.[1] From the vasodilator papaverine to the anticancer agent noscapine, and the antimicrobial properties of berberine, the isoquinoline nucleus has consistently demonstrated its versatility as a platform for drug discovery.[2] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: isoquinoline-3-carboximidamide hydrochloride .

While direct preclinical and clinical data on this particular compound are not extensively available in public literature, its structural features—the established isoquinoline core combined with the reactive and biologically significant carboximidamide (amidine) group—present a compelling case for its investigation as a novel therapeutic agent. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's chemical rationale, a plausible synthetic route, hypothesized mechanisms of action, and a strategic framework for its experimental evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for isoquinoline-3-carboximidamide hydrochloride is not widely published, we can infer key characteristics based on its constituent parts and related molecules.

| Property | Value/Description | Source/Rationale |

| Chemical Name | Isoquinoline-3-carboximidamide hydrochloride | IUPAC Nomenclature |

| CAS Number | 1179362-42-5 | Lead Sciences[3] |

| Molecular Formula | C₁₀H₁₀ClN₃ | Calculated |

| Appearance | Likely a solid, given the hydrochloride salt form. | General property of amine salts. |

| Solubility | Expected to have improved aqueous solubility compared to the free base due to the hydrochloride salt. Soluble in polar organic solvents. | The parent isoquinoline is sparingly soluble in water but dissolves in dilute acids.[4] |

| Basicity | The carboximidamide group is strongly basic and will be protonated at physiological pH. The isoquinoline nitrogen is also basic (pKa of 5.14).[5] | The amidine group is one of the strongest organic bases. |

Proposed Synthesis of Isoquinoline-3-carboximidamide Hydrochloride

The synthesis of isoquinoline-3-carboximidamide hydrochloride can be logically approached from a readily available starting material, isoquinoline-3-carbonitrile. The key transformation is the conversion of the nitrile group to a carboximidamide, for which the Pinner reaction is a well-established and reliable method.[6][7]

Synthetic Pathway Overview

The proposed two-step synthesis involves the formation of an intermediate imidate salt (a Pinner salt) from the nitrile, followed by ammonolysis to yield the desired carboximidamide hydrochloride.

Sources

Technical Guide: Stability and Storage of Isoquinoline-3-carboximidamide Hydrochloride

Executive Summary

Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a critical heterocyclic building block and bioactive scaffold, predominantly utilized in the development of serine protease inhibitors (e.g., Factor Xa, thrombin, and urokinase-type plasminogen activator inhibitors).[1][2][3][4] While the isoquinoline core provides structural rigidity and hydrophobic interactions, the carboximidamide (amidine) moiety is the functional warhead responsible for hydrogen bonding with the oxyanion hole or specific aspartate residues in protease active sites.

However, the thermodynamic instability of the amidine group presents significant storage challenges. This guide details the physicochemical degradation pathways—specifically hydrolytic deamination—and establishes a validated protocol for maintaining compound integrity (>98% purity) over extended periods.

Part 1: Chemical Identity & Physicochemical Profile[5]

Understanding the intrinsic properties of the molecule is the first step in mitigating degradation. The hydrochloride salt form is utilized to stabilize the basic amidine group, yet this introduces hygroscopicity that drives hydrolysis.

| Property | Specification |

| Chemical Name | Isoquinoline-3-carboximidamide hydrochloride |

| Synonyms | 3-Amidinoisoquinoline HCl; 3-Isoquinolinecarboximidamide monohydrochloride |

| CAS Number | 1179362-42-5 |

| Molecular Formula | C₁₀H₉N₃[5][6][7] · HCl |

| Molecular Weight | 207.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol |

| pKa (Amidine) | ~11.0 (Strongly basic, protonated at physiological pH) |

| Hygroscopicity | Moderate to High (Salt form attracts atmospheric moisture) |

Part 2: Stability Mechanisms & Degradation Pathways

The primary failure mode for Isoquinoline-3-carboximidamide hydrochloride is hydrolytic deamination . While the isoquinoline ring is relatively stable against oxidation under standard conditions, the amidine carbon is electrophilic.

The Hydrolysis Cascade

In the presence of moisture and elevated pH, the amidine group undergoes nucleophilic attack by water. This reaction is autocatalytic in unbuffered aqueous solutions as the pH shifts.

-

Stage 1 (Primary Degradation): Hydrolysis of the amidine to the corresponding primary amide (Isoquinoline-3-carboxamide) with the release of ammonium chloride. This is the most common impurity found in aged samples.

-

Stage 2 (Secondary Degradation): Further hydrolysis of the amide to the carboxylic acid (Isoquinoline-3-carboxylic acid), typically requiring harsher conditions (extreme pH or heat).

Diagram 1: Degradation Pathway

The following diagram illustrates the stepwise hydrolysis mechanism that researchers must prevent.

Caption: Stepwise hydrolytic degradation of the amidine moiety. The conversion to amide is the primary stability risk.

Part 3: Storage & Handling Protocols

To ensure data integrity in biological assays, strict adherence to the following storage hierarchy is required.

Solid State Storage (Long-Term)

The solid hydrochloride salt is stable for 2 years if protected from moisture.

-

Temperature: Store at -20°C . While stable at room temperature for short periods, cold storage reduces the kinetic rate of hydrolysis.

-

Desiccation: Essential. Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

-

Atmosphere: For maximum stability, purge the headspace with Argon or Nitrogen before sealing, although this is optional for the HCl salt compared to the free base.

Solution Handling (Short-Term)

Solutions are thermodynamically unstable.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO (Dimethyl sulfoxide). The lack of water prevents hydrolysis.[8]

-

Acceptable: Water or Saline (use immediately).

-

-

pH Management: Avoid basic buffers (pH > 8.0). The free base amidine is significantly more labile than the protonated salt. Maintain pH < 7.5.

-

Freeze-Thaw: Limit to 1 cycle . Repeated freezing causes micro-pH changes and condensation, accelerating degradation. Aliquot immediately upon dissolution.

Diagram 2: Storage Decision Logic